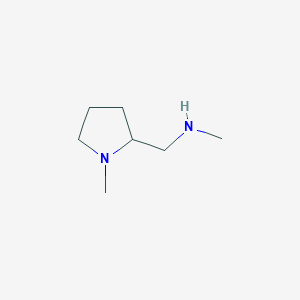

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

Description

BenchChem offers high-quality N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGHQPQYMACYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562880 | |

| Record name | N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23210-47-1 | |

| Record name | N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-methylpyrrolidin-2-yl)methanamine

Abstract

(1-methylpyrrolidin-2-yl)methanamine is a versatile chiral building block and a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrrolidine core is a prevalent scaffold in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of (1-methylpyrrolidin-2-yl)methanamine, focusing on the reduction of 1-methyl-2-pyrrolidinecarbonitrile. Furthermore, this document details the essential analytical techniques for the structural elucidation and purity verification of the final product, offering insights into the interpretation of spectroscopic data. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. This structural motif is of paramount importance in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The conformational rigidity and the basic nitrogen atom of the pyrrolidine ring allow it to effectively interact with biological targets, making it a privileged scaffold in drug design. (1-methylpyrrolidin-2-yl)methanamine, specifically, serves as a crucial precursor for compounds targeting the central nervous system (CNS) due to its structural resemblance to bioactive amines.[2] The presence of a primary amine and a tertiary amine within a chiral framework offers multiple points for further chemical modification, enabling the generation of diverse molecular libraries for drug discovery.

Synthesis of (1-methylpyrrolidin-2-yl)methanamine

The most direct and efficient pathway to (1-methylpyrrolidin-2-yl)methanamine is through the reduction of the nitrile group of 1-methyl-2-pyrrolidinecarbonitrile. This transformation can be achieved through several reliable methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prominent.

Retrosynthetic Analysis

A logical retrosynthetic approach traces the target molecule back to readily available starting materials. The primary amine of (1-methylpyrrolidin-2-yl)methanamine can be disconnected to reveal a nitrile precursor, 1-methyl-2-pyrrolidinecarbonitrile. This intermediate can, in turn, be synthesized from N-methylproline or its derivatives, which are commercially available.

Preferred Synthetic Route: Reduction of 1-methyl-2-pyrrolidinecarbonitrile

We will focus on two field-proven protocols for the reduction of 1-methyl-2-pyrrolidinecarbonitrile: Catalytic Hydrogenation with Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Causality Behind Experimental Choices: Catalytic hydrogenation is often preferred in industrial settings due to its scalability, cost-effectiveness, and the avoidance of stoichiometric, highly reactive, and pyrophoric reagents like LiAlH₄. Raney Nickel is a widely used catalyst for nitrile reduction due to its high activity and relative affordability.[3] The use of an alcoholic solvent like ethanol or methanol is standard as it readily dissolves the substrate and does not interfere with the reaction. Ammonia is often added to the reaction mixture to suppress the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

-

Catalyst Preparation: In a fume hood, carefully wash approximately 5-10% by weight of Raney Nickel catalyst (relative to the nitrile) with anhydrous ethanol three times to remove any residual water.[4]

-

Reaction Setup: To a high-pressure hydrogenation vessel, add the washed Raney Nickel catalyst, followed by a solution of 1-methyl-2-pyrrolidinecarbonitrile (1.0 eq) in anhydrous ethanol saturated with ammonia.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen. Pressurize the reactor with hydrogen to 50-100 psi.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (1-methylpyrrolidin-2-yl)methanamine can be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[5] It is often used in laboratory-scale synthesis for its high efficiency and predictability. Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents as they are inert to the reagent. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The work-up procedure involves the careful, sequential addition of water and a sodium hydroxide solution to quench the excess LiAlH₄ and to precipitate the aluminum salts, which can then be easily filtered off.[2]

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-methyl-2-pyrrolidinecarbonitrile (1.0 eq) in anhydrous diethyl ether to the stirred suspension.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.[2] A granular precipitate of aluminum salts should form.

-

Isolation: Filter the mixture and wash the precipitate thoroughly with diethyl ether.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of (1-methylpyrrolidin-2-yl)methanamine.

Characterization of (1-methylpyrrolidin-2-yl)methanamine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic and Spectrometric Analysis

The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule and their chemical environments. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

-

¹³C NMR Spectroscopy: This method identifies the different carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Typical Characterization Data

The following table summarizes the expected characterization data for (1-methylpyrrolidin-2-yl)methanamine.

| Technique | Parameter | Expected Value/Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H) | N-CH₃ |

| ~1.5-2.0 ppm (m, 4H) | Pyrrolidine ring CH₂ | ||

| ~2.5-3.0 ppm (m, 3H) | CH₂-N and CH-N | ||

| ~1.2 ppm (br s, 2H) | NH₂ | ||

| ¹³C NMR | Chemical Shift (δ) | ~40 ppm | N-CH₃ |

| ~22, ~30 ppm | Pyrrolidine ring CH₂ | ||

| ~55, ~65 ppm | CH₂-N and CH-N | ||

| ~45 ppm | CH₂-NH₂ | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3400 (two bands) | N-H stretch (primary amine) |

| 2950-2800 | C-H stretch (aliphatic) | ||

| ~1600 | N-H bend (scissoring) | ||

| 1100-1200 | C-N stretch | ||

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 114.12 | [C₆H₁₄N₂]⁺ |

| HRMS | 114.1157 | Confirms molecular formula |

Self-Validating Protocol for Characterization

A robust characterization workflow ensures the unambiguous identification of the target compound.

Step-by-Step Characterization Protocol

-

Sample Preparation: Ensure the purified sample is free of solvent. For NMR, dissolve a small amount (5-10 mg) in a deuterated solvent such as CDCl₃. For IR, a thin film on a salt plate (for liquids) is suitable. For MS, dilute the sample in an appropriate solvent like methanol or acetonitrile.

-

Mass Spectrometry: Obtain a low-resolution mass spectrum to confirm the molecular weight (m/z = 114). Follow up with high-resolution mass spectrometry to confirm the elemental composition (C₆H₁₄N₂).

-

IR Spectroscopy: Acquire an IR spectrum and identify the characteristic absorption bands for the primary amine (N-H stretch and bend) and aliphatic C-H and C-N bonds. The absence of a nitrile peak (~2250 cm⁻¹) confirms the completion of the reduction.

-

¹H NMR Spectroscopy: Record the ¹H NMR spectrum. Confirm the presence of all expected proton signals, their integrations, and multiplicities. The singlet for the N-methyl group is a key diagnostic signal.

-

¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum to verify the number of unique carbon environments. Six distinct signals should be observed, corresponding to the six carbon atoms in the molecule.

-

Data Consolidation: Correlate the data from all techniques. The combined data should provide unequivocal evidence for the structure of (1-methylpyrrolidin-2-yl)methanamine.

Characterization Workflow Diagram

Caption: A self-validating workflow for the characterization of the final product.

Conclusion

This guide has outlined reliable and reproducible methods for the synthesis of (1-methylpyrrolidin-2-yl)methanamine via the reduction of 1-methyl-2-pyrrolidinecarbonitrile. Both catalytic hydrogenation and chemical reduction with LiAlH₄ are effective, with the choice of method depending on the scale of the synthesis and available resources. A systematic characterization workflow, employing a suite of spectroscopic and spectrometric techniques, is crucial for verifying the structural integrity and purity of the final product. The information presented herein provides a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

-

PubChem. (1-Methylpyrrolidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

- Yarmolchuk, V., et al. (2011). A simple and efficient synthesis of substituted pyrrolidines via [3+2]-cycloaddition of azomethine ylides to electron-deficient alkenes. Tetrahedron Letters, 52(11), 1300-1303.

-

Organic Syntheses. (n.d.). L-Valinol. Organic Syntheses, 60, 101. [Link]

-

Organic Syntheses. (n.d.). Tetrahydropyran. Organic Syntheses, 28, 91. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

- Meyers, A. I., et al. (1979). Asymmetric synthesis of chiral amines and amino acids from chiral oxazolines. Journal of the American Chemical Society, 101(22), 6549–6551.

-

ACS GCI Pharmaceutical Roundtable. (2016). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Reagent Guides. [Link]

-

Cope, A. C., & Ciganek, E. (1959). N,N-Dimethylcyclohexylmethylamine. Organic Syntheses, 39, 19. [Link]

-

Reusch, W. (2020). Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

This document provides a comprehensive technical overview of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine, a diamine of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core chemical properties, analytical methodologies, synthesis, and safety considerations. Our approach emphasizes the causal relationships behind its characteristics and the practical application of this knowledge in a laboratory setting.

Nomenclature and Molecular Structure

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine is an aliphatic diamine featuring a chiral pyrrolidine ring. The presence of a stereocenter at the 2-position of the pyrrolidine ring means the compound can exist as (S) and (R) enantiomers, or as a racemic mixture. The specific enantiomer is often critical for its biological activity and role in asymmetric synthesis.

-

IUPAC Name: N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine

-

Synonyms: (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, Methyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine[1]

-

Molecular Formula: C₇H₁₆N₂[1]

-

CAS Numbers:

The structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) which is N-methylated. A methylaminomethyl side chain is attached to the C2 position of this ring. The pyrrolidine ring provides structural rigidity, while the two methyl groups increase the compound's lipophilicity, which can significantly influence its pharmacokinetic profile in potential drug candidates.[2]

Caption: 2D structure of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The presence of two amine groups defines its basicity and potential for hydrogen bonding.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| Exact Mass | 128.131348519 Da | PubChem[1] |

| Appearance | Colorless liquid or solid with a weak amine odor | BIOSYNCE[4] |

| Solubility | Soluble in water and organic solvents | BIOSYNCE[4] |

| XLogP3-AA | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic and Analytical Profile

Structural elucidation and quantification rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this exact compound are not publicly available, its profile can be reliably predicted based on its functional groups and the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups, the protons on the pyrrolidine ring, and the methylene bridge. The diastereotopic protons of the CH₂ groups on the ring and the side chain would likely appear as complex multiplets. The single proton on the secondary amine (NH) would appear as a broad singlet, which can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule, assuming chiral purity. The chemical shifts would be in the aliphatic region, with carbons adjacent to nitrogen atoms shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine, characteristic absorption bands would include:

-

N-H Stretch: A moderate, single peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretch: Strong, sharp peaks in the 2800-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds.[5]

-

N-H Bend: A peak in the 1560-1640 cm⁻¹ range.

-

C-N Stretch: Peaks in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Molecular Ion (M+): The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 128.

-

Fragmentation: Common fragmentation pathways would involve the loss of methyl groups and cleavage alpha to the nitrogen atoms. A prominent fragment would likely be observed at m/z = 84, corresponding to the N-methyl-2-methylenepyrrolidinium cation, a characteristic fragmentation for this type of structure.

Analytical Methodologies: Quantification by LC-MS/MS

For quantitative analysis in complex matrices such as plasma or tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. The principles applied to the analysis of related compounds like N-methyl-2-pyrrolidinone (NMP) are directly transferable.[6][7]

Protocol: Quantification of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine in Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog like d₃-N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

Causality: Acetonitrile is an effective protein precipitating agent that also ensures the analyte remains in the soluble phase. The internal standard corrects for variations in sample processing and instrument response.

-

-

Chromatographic Conditions (HILIC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining this polar, basic compound.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over time.

-

Flow Rate: 0.4 mL/min.

-

Causality: Formic acid is added to the mobile phase to improve peak shape and promote ionization in the mass spectrometer source. HILIC mode provides better retention for polar analytes than traditional reversed-phase chromatography.

-

-

Mass Spectrometry Conditions (MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The two amine groups are readily protonated.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard to ensure high selectivity.

-

Analyte Transition (Quantifier): m/z 129 → 84 (Precursor [M+H]⁺ to the stable pyrrolidinium fragment).

-

Analyte Transition (Qualifier): m/z 129 → 58 (A secondary fragment for confirmation).

-

Internal Standard Transition: m/z 132 → 87.

-

-

Causality: MRM provides exceptional specificity by monitoring a unique fragmentation pathway, filtering out interferences from the complex biological matrix.[6]

-

Synthesis and Purification

The synthesis of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine can be achieved through several routes. A common and efficient strategy is the reductive amination of a suitable pyrrolidine-based precursor.

Caption: Plausible synthetic workflow via reductive amination.

Protocol: Synthesis via Reductive Amination

-

Aldehyde Formation: Start with commercially available N-methylproline. Reduce the carboxylic acid to the corresponding alcohol, (1-methylpyrrolidin-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequently, oxidize the primary alcohol to the aldehyde, 1-methylpyrrolidine-2-carbaldehyde, using a mild oxidizing agent such as Dess-Martin periodinane to prevent over-oxidation.

-

Reductive Amination:

-

Dissolve 1-methylpyrrolidine-2-carbaldehyde in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a solution of methylamine (e.g., 2.0 M in THF) in a slight excess (1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 equivalents).

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to yield the pure diamine.

-

Chemical Reactivity and Stability

-

Basicity: As a diamine, the molecule is basic and will readily form salts with both inorganic and organic acids. This property is crucial for its purification and for the preparation of pharmaceutical formulations.

-

Nucleophilicity: The primary and tertiary amine groups are both nucleophilic, although the secondary amine is generally more reactive in substitution reactions due to less steric hindrance.

-

Stability: The compound is stable under standard storage conditions (cool, dry, inert atmosphere). However, it is incompatible with strong oxidizing agents.[8] Like many amines, it can absorb carbon dioxide from the air over time.

-

Incompatibilities: Avoid exposure to heat, flames, and sparks.[9]

Safety and Handling

Proper handling is essential due to the hazardous nature of this chemical class.

-

GHS Classification: Based on data for the (S)-enantiomer, the compound is classified as a flammable liquid and is corrosive.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[4][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[8][10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

-

In all cases of exposure, seek immediate medical attention.[9]

-

Applications in Research and Development

The primary application of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine is as a versatile building block in pharmaceutical synthesis. Its structural features are present in a variety of biologically active molecules.

-

CNS Agents: The pyrrolidine motif is a common scaffold in drugs targeting the central nervous system (CNS). This compound serves as a precursor for synthesizing ligands for various receptors and transporters due to its structural similarity to endogenous amines.[2]

-

Chiral Ligands: The chiral nature of the molecule makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis, enabling the stereoselective production of other chemical compounds.

References

- N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine | 23210-47-1. Benchchem.

- SAFETY D

- methyl({[(2S)-1-methylpyrrolidin-2-yl]methyl})amine | C7H16N2. PubChem.

- (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. BIOSYNCE.

- SAFETY D

- (R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine. BLDpharm.

- IR spectroscopy of N-methylpyrrolidine product in current work.

- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S.

- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.

- SAFETY D

Sources

- 1. methyl({[(2S)-1-methylpyrrolidin-2-yl]methyl})amine | C7H16N2 | CID 45087357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1315000-88-4|(R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

Introduction

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine is a saturated heterocyclic amine with potential applications in pharmaceutical and materials science.[1] Its structure, featuring a chiral center at the 2-position of the N-methylpyrrolidine ring and two secondary amine functionalities, presents a compelling case for detailed spectroscopic analysis. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available experimental spectra for this specific molecule are scarce, this document leverages established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. The methodologies outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine that will influence its spectra include the N-methyl group on the pyrrolidine ring, the N-methyl group on the side chain, the methylene bridge, and the various C-H and C-N bonds within the saturated ring system.

Diagram: Molecular Structure of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

Caption: Chemical structure of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of multiple, often overlapping, methylene signals and the chirality of the molecule. The following table outlines the predicted chemical shifts (δ) and multiplicities for the key protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Pyrrolidine Ring CH₂ | 1.5 - 2.5 | Multiplet | Diastereotopic protons due to the adjacent chiral center will lead to complex splitting patterns. |

| Pyrrolidine N-CH₃ | 2.2 - 2.5 | Singlet | A sharp singlet integrating to three protons. |

| Methanamine N-CH₃ | 2.3 - 2.6 | Singlet | A sharp singlet integrating to three protons, potentially overlapping with the other N-methyl signal. |

| CH-N (Pyrrolidine Ring) | 2.8 - 3.2 | Multiplet | The proton at the chiral center will be coupled to adjacent methylene protons. |

| CH₂-N (Side Chain) | 2.5 - 2.9 | Multiplet | These protons are diastereotopic and will likely appear as a complex multiplet. |

| N-H | 1.0 - 3.0 | Broad Singlet | The chemical shift and appearance of the N-H proton are highly dependent on solvent and concentration. |

Note: Predicted chemical shifts are based on typical values for similar amine structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Pyrrolidine Ring CH₂ | 20 - 40 | Multiple peaks are expected for the three methylene carbons in the ring. |

| Pyrrolidine N-CH₃ | 40 - 45 | A distinct peak for the methyl group attached to the ring nitrogen. |

| Methanamine N-CH₃ | 35 - 40 | A distinct peak for the methyl group on the side chain nitrogen. |

| CH-N (Pyrrolidine Ring) | 60 - 70 | The carbon of the chiral center, shifted downfield by the attached nitrogen. |

| CH₂-N (Side Chain) | 50 - 60 | The methylene bridge carbon, also shifted downfield by the adjacent nitrogen. |

Note: These are estimated chemical shift ranges. For definitive assignments, 2D NMR experiments such as COSY and HSQC are recommended.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better resolution).[1]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine is expected to be dominated by C-H and C-N stretching and bending vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Weak to Medium, Broad | Characteristic of secondary amines. May be absent if the sample is anhydrous and non-protic. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Multiple sharp peaks corresponding to the various CH₂ and CH₃ groups.[3] |

| C-N Stretch | 1000 - 1250 | Medium | Associated with the stretching vibrations of the amine C-N bonds. |

| N-H Bend | 1550 - 1650 | Medium | Bending vibration of the secondary amine. |

Reference data for N-methylpyrrolidine shows characteristic C-H stretches between 2769 and 2964 cm⁻¹.[3][4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a salt plate from a volatile solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine is 128.22 g/mol .[5] In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 128 would be expected, although it may be weak due to the facile fragmentation of amines. With electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 129 would be prominent.[1]

-

Key Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.

-

α-Cleavage at the Pyrrolidine Ring: Loss of a hydrogen radical from the C2 position would lead to an iminium ion at m/z = 127. More significantly, cleavage of the C2-C3 bond could lead to fragmentation of the ring. A major fragment is often observed at m/z = 84, corresponding to the N-methylpyrrolidinylmethyl cation.

-

α-Cleavage at the Side Chain: Cleavage of the bond between the CH₂ group and the pyrrolidine ring would result in a fragment at m/z = 44, corresponding to [CH₂=NHCH₃]⁺.

-

Diagram: Predicted Mass Spectrometry Fragmentation

Sources

An In-Depth Technical Guide to (1-methylpyrrolidin-2-yl)methanamine (CAS 26171-06-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chiral Building Block

(1-methylpyrrolidin-2-yl)methanamine, registered under CAS number 26171-06-2, is a chiral diamine that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical industry. Its unique structural motif, featuring a methylated pyrrolidine ring coupled with a primary aminomethyl group, imparts specific conformational constraints and basicity that are often sought after in the design of bioactive compounds. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its practical applications in organic synthesis and drug discovery, equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile synthon.

Chemical Identity and Nomenclature

The compound with CAS number 26171-06-2 is a racemic mixture. The IUPAC name for this compound is (1-methylpyrrolidin-2-yl)methanamine .[1] This name systematically describes its structure: a methanamine group attached to the second position of a pyrrolidine ring, which is itself substituted with a methyl group on the nitrogen atom.

Synonyms:

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches. Common synonyms include:

-

1-Methylpyrrolidine-2-methylamine[1]

-

2-Aminomethyl-1-methylpyrrolidine[1]

-

1-(1-methyl-2-pyrrolidinyl)methanamine[1]

-

(1-methyl-2-pyrrolidinyl)methanamine

-

C-(1-methyl-pyrrolidin-2-yl)-methylamine[1]

-

1-methyl-2-aminomethyl-pyrrolidine[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-methylpyrrolidin-2-yl)methanamine is provided in the table below. This data is essential for planning reactions, purification, and for understanding the compound's behavior in different environments.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 26171-06-2 | [1] |

| EC Number | 247-496-7 | [1] |

| InChI | InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 | [1] |

| SMILES | CN1CCCC1CN | [1] |

| XLogP3-AA | -0.1 | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Synthesis and Manufacturing

The synthesis of (1-methylpyrrolidin-2-yl)methanamine can be achieved through various synthetic routes. A common and logical approach involves the N-methylation of 2-(aminomethyl)pyrrolidine or the reduction of a corresponding amide or nitrile. While specific industrial-scale synthesis protocols for the racemic mixture are not extensively detailed in publicly available literature, the synthesis of its chiral counterparts and analogous structures provides a strong basis for its preparation.

A plausible synthetic pathway is the reductive amination of 2-formylpyrrolidine with methylamine, followed by reduction of the resulting imine. Alternatively, N-methylation of a protected 2-(aminomethyl)pyrrolidine followed by deprotection offers another viable route.

Illustrative Synthetic Workflow

Below is a conceptual workflow for the synthesis of (1-methylpyrrolidin-2-yl)methanamine, illustrating a common synthetic strategy in medicinal chemistry.

Caption: Conceptual workflow for the synthesis of (1-methylpyrrolidin-2-yl)methanamine.

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a methyl group on the pyrrolidine nitrogen and an aminomethyl side chain at the 2-position, as seen in (1-methylpyrrolidin-2-yl)methanamine, provides a versatile building block for creating molecules with potential therapeutic activity.

The primary amine serves as a handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other amine-based chemistries. The tertiary amine of the N-methylpyrrolidine ring can influence the molecule's overall basicity, solubility, and potential for interacting with biological targets.

While specific drugs containing the racemic (1-methylpyrrolidin-2-yl)methanamine are not prominently documented, its chiral enantiomers, particularly the (S)-enantiomer, are key components in several pharmaceutical agents. For instance, the structurally related (S)-(1-ethylpyrrolidin-2-yl)methanamine is a precursor in the synthesis of the antipsychotic drug Raclopride. This highlights the importance of the 2-(aminomethyl)pyrrolidine scaffold in the development of neurologically active compounds.

Experimental Protocols and Handling

General Handling and Safety

(1-methylpyrrolidin-2-yl)methanamine is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

Illustrative Experimental Protocol: Amide Coupling

The following is a representative, non-validated protocol for the use of (1-methylpyrrolidin-2-yl)methanamine in an amide coupling reaction, a common transformation in medicinal chemistry.

Objective: To synthesize N-((1-methylpyrrolidin-2-yl)methyl)benzamide.

Materials:

-

(1-methylpyrrolidin-2-yl)methanamine

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM, add DCC (1.1 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of (1-methylpyrrolidin-2-yl)methanamine (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-((1-methylpyrrolidin-2-yl)methyl)benzamide.

Caption: Workflow for a typical amide coupling reaction using (1-methylpyrrolidin-2-yl)methanamine.

Characterization and Analytical Data

While a comprehensive, publicly available dataset of NMR and mass spectra for the racemic compound is limited, data for analogous structures can provide an indication of the expected spectral features. For instance, the 1H NMR spectrum of 1-methylpyrrolidine shows signals for the methyl group and the protons on the pyrrolidine ring.[2] Similarly, the 13C NMR spectrum of 1-methylpyrrolidine provides characteristic chemical shifts for the carbon atoms.[3]

For (1-methylpyrrolidin-2-yl)methanamine, one would expect to see additional signals in the 1H and 13C NMR spectra corresponding to the aminomethyl group (-CH2-NH2) and the methine proton at the 2-position of the pyrrolidine ring.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the N-methyl group (singlet), the protons of the pyrrolidine ring (multiplets), the aminomethyl protons (doublet or multiplet), and the amine protons (broad singlet).

-

¹³C NMR: Resonances for the N-methyl carbon, the carbons of the pyrrolidine ring, and the aminomethyl carbon.

-

Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the molecular weight (114.19 g/mol ) and characteristic fragmentation patterns. A GC-MS spectrum is available in the PubChem database.[1]

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and N-H bending vibrations.

Conclusion and Future Outlook

(1-methylpyrrolidin-2-yl)methanamine is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility is primarily as a synthon for introducing a chiral, basic scaffold into more complex molecules. While the racemic form is commercially available, the enantiomerically pure forms are often of greater interest in drug development due to the stereospecific nature of biological interactions.

For researchers and drug development professionals, a thorough understanding of the handling, reactivity, and synthetic potential of this compound is essential. As the demand for novel therapeutics continues to grow, the strategic use of such chiral building blocks will remain a cornerstone of modern drug discovery. Further research into the biological activities of derivatives of (1-methylpyrrolidin-2-yl)methanamine may unveil new therapeutic opportunities.

References

-

PubChem. (1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine).

Sources

Pyrrolidine derivatives in medicinal chemistry

An In-Depth Technical Guide to Pyrrolidine Derivatives in Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered, saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved drugs highlights its significance in therapeutic design.[2][3][4] This guide provides an in-depth analysis for researchers and drug development professionals on the multifaceted role of pyrrolidine derivatives. We explore the core physicochemical and stereochemical properties that make this scaffold advantageous, detail key synthetic strategies for its elaboration, and survey its application across a wide spectrum of therapeutic areas. By examining structure-activity relationships (SAR) and successful drug case studies, this paper illuminates the causality behind experimental choices in leveraging the pyrrolidine core for the development of novel, effective pharmaceuticals.

The Pyrrolidine Scaffold: A Privileged Structure

The success of the pyrrolidine scaffold is not arbitrary; it is rooted in a unique combination of structural and physicochemical properties that make it exceptionally suitable for interacting with biological targets.[2]

1.1. Core Structural and Physicochemical Advantages

-

sp³-Hybridization and Three-Dimensionality : Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the saturated pyrrolidine ring confer a distinct three-dimensional, globular shape.[2][5][6] This non-planarity, a phenomenon known as "pseudorotation," allows the ring to adopt various low-energy conformations, or "puckers."[5][6][7] This conformational flexibility enables a more comprehensive exploration of pharmacophore space, facilitating a tighter and more specific fit into the binding pockets of target proteins.[5][7]

-

Stereochemical Richness : The pyrrolidine ring can possess multiple stereocenters. The precise spatial orientation of substituents is critical, as different stereoisomers can exhibit dramatically different biological activities, potencies, or toxicity profiles due to the enantioselective nature of biological targets.[5][7] This stereogenicity is a powerful tool for optimizing drug candidates.

-

Improved Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine).[8] This feature often enhances aqueous solubility and allows for crucial interactions with biological targets. The incorporation of this scaffold can significantly improve a molecule's pharmacokinetic profile.

-

Natural Precedent : The pyrrolidine moiety is widespread in nature, most notably as the core of the amino acid proline, but also in a vast array of alkaloids like nicotine and cuscohygrine.[5][9] This natural prevalence suggests an evolutionary selection for its favorable interaction with biological systems.

Key Synthetic Strategies

The approach to synthesizing pyrrolidine derivatives is dictated by the desired complexity, stereochemistry, and novelty of the target molecule. Methodologies can be broadly categorized into two main strategies: functionalization of existing chiral building blocks and de novo construction of the heterocyclic ring.

2.1. Strategy 1: Functionalization of the Chiral Pool

This strategy is the preferred choice when precise stereochemical control is paramount. It leverages readily available, optically pure starting materials, most commonly L-proline and its derivatives like 4-hydroxy-L-proline.[6][10] The inherent chirality of these precursors is transferred to the final product, obviating the need for challenging asymmetric synthesis or chiral resolution steps.

Experimental Protocol: Synthesis of a Key Precursor for Glecaprevir and Voxilaprevir

This protocol describes the synthesis of a key ketoproline intermediate starting from commercially available Boc-protected trans-4-hydroxy-L-proline, a common workflow in the synthesis of several antiviral drugs.[10]

-

Esterification : To a solution of Boc-trans-4-hydroxy-L-proline (1.0 equiv) in dichloromethane (DCM, 0.2 M), add 2-tert-butyl-1,3-diisopropylisourea (1.2 equiv). Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material. Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure. The crude ester is typically used in the next step without further purification.

-

Causality: Esterification of the carboxylic acid prevents it from interfering with the subsequent oxidation step and enhances solubility in organic solvents.

-

-

Oxidation : Dissolve the crude ester from the previous step in DCM (0.2 M). Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 equiv) and trichloroisocyanuric acid (TCCA, 1.1 equiv). Stir vigorously at 0°C for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Causality: TEMPO-mediated oxidation is a mild and highly selective method for converting secondary alcohols to ketones without affecting the Boc protecting group or the chiral center at C2.

-

-

Purification : Purify the resulting crude ketone by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ketoproline derivative. This intermediate is a versatile building block for antiviral agents like Glecaprevir and Voxilaprevir.[10]

2.2. Strategy 2: De Novo Ring Construction

When the goal is to create novel pyrrolidine scaffolds with substitution patterns not accessible from the chiral pool, de novo synthesis is employed. This approach builds the ring from acyclic precursors.

-

1,3-Dipolar Cycloaddition : This is one of the most powerful and widely used methods for constructing the pyrrolidine ring.[11] It involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (typically an alkene or alkyne). This reaction is highly stereospecific and allows for the creation of multiple stereocenters in a single, atom-economical step.[12]

-

Multi-Component Reactions (MCRs) : MCRs offer exceptional efficiency by combining three or more starting materials in a single pot to form a complex product.[12] These reactions are ideal for rapidly generating libraries of diverse pyrrolidine derivatives for high-throughput screening.

-

Intramolecular Cyclization : These methods involve forming the ring by creating a bond between two atoms within a single acyclic molecule, often an amine and an electrophilic center.[10]

Visualizations of Synthetic Methodologies

Caption: Decision workflow for selecting a pyrrolidine synthesis strategy.

Caption: General mechanism of 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Therapeutic Applications and Biological Activities

The versatility of the pyrrolidine scaffold is evident in the wide range of therapeutic areas where its derivatives have proven effective. Many FDA-approved drugs incorporate this essential ring system.[3][4]

| Drug Name (Brand Name) | Therapeutic Class | Mechanism of Action (Target) |

| Captopril (Capoten) | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Enalapril (Vasotec) | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Clindamycin (Cleocin) | Antibiotic | Inhibits bacterial protein synthesis (50S ribosome) |

| Levetiracetam (Keppra) | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A) |

| Aniracetam | Nootropic (Anti-Alzheimer) | Positive allosteric modulator of AMPA receptors |

| Rolipram | Antidepressant | Selective phosphodiesterase-4 (PDE4) inhibitor |

| Asunaprevir (Sunvepra) | Antiviral (HCV) | NS3/4A Protease Inhibitor |

| Glecaprevir (Mavyret) | Antiviral (HCV) | NS3/4A Protease Inhibitor |

| Vinorelbine | Anticancer | Inhibits microtubule polymerization |

| Irinotecan (Camptosar) | Anticancer | Topoisomerase I Inhibitor |

3.1. Anticancer Agents

Pyrrolidine derivatives exhibit significant anticancer activity through diverse mechanisms.[1] Depending on their substitution patterns, these molecules can regulate various targets to produce anti-proliferative effects.[1] For instance, derivatives incorporating spirooxindole or coumarin moieties have shown potent cytotoxicity against cancer cell lines like MCF-7 (breast) and A549 (lung).[1] Marketed drugs like Vinorelbine and Irinotecan, which feature complex pyrrolidine-containing structures, act by disrupting microtubule dynamics and inhibiting DNA replication, respectively.[13]

3.2. Antiviral Agents

The pyrrolidine scaffold is particularly prominent in the treatment of Hepatitis C Virus (HCV). Drugs like Asunaprevir, Glecaprevir, and Voxilaprevir are potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[10][14][15] The rigid, constrained conformation of the pyrrolidine ring in these drugs helps to mimic the peptide backbone of the natural substrate, leading to high-affinity binding and potent inhibition.

Caption: Pyrrolidine derivatives block HCV replication by inhibiting NS3/4A protease.

3.3. Central Nervous System (CNS) Agents

The ability of certain pyrrolidine derivatives to cross the blood-brain barrier makes them valuable for treating CNS disorders. The anticonvulsant Levetiracetam is a prime example, used widely in the treatment of epilepsy.[16] Other derivatives, such as the racetams (e.g., Aniracetam), have been investigated for their cognitive-enhancing effects, while Rolipram has demonstrated antidepressant properties by inhibiting PDE4.[3]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modification of the pyrrolidine scaffold is a cornerstone of rational drug design. SAR studies help elucidate how changes in structure affect biological activity, guiding the optimization of lead compounds.

Case Study: SAR of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibiting NAAA is a therapeutic strategy for managing inflammation and pain. A study on pyrrolidine amide derivatives revealed key SAR insights.[17][18]

-

Core Scaffold : A central pyrrolidine amide was identified as the key pharmacophore.

-

Linker Chain : Modifying the linker between the pyrrolidine and a terminal phenyl group showed that conformationally flexible linkers increased inhibitory potency but reduced selectivity against the related enzyme FAAH. Conversely, conformationally restricted linkers (e.g., a cinnamoyl group) improved selectivity.[18]

-

Terminal Group : Small, lipophilic substituents on the terminal phenyl ring were found to be preferable for optimal potency.[18]

This iterative process led to the development of compound 4g (E93), a potent and selective NAAA inhibitor with a rigid 4-phenylcinnamoyl group, which demonstrated significant anti-inflammatory activity in an acute lung injury model.[17]

| Compound | Linker Modification | Terminal Group | NAAA Inhibition (IC₅₀) |

| 1a | Flexible (Alkyl) | Phenyl | Micromolar Range |

| 1b | Flexible (Alkyl) | Phenyl | Micromolar Range |

| 4g (E93) | Rigid (Cinnamoyl) | 4-Phenyl | Low Micromolar |

Table adapted from SAR studies on NAAA inhibitors.[17][18]

Future Perspectives and Challenges

The pyrrolidine scaffold continues to be a fertile ground for drug discovery.[3]

-

Emerging Applications : Research is expanding into new therapeutic areas, including novel antibacterial, antifungal, and antidiabetic agents.[3][4]

-

Synthetic Innovation : A major focus is on developing more sustainable and efficient synthetic methods, such as microwave-assisted organic synthesis (MAOS) and multicomponent reactions in green solvents, to accelerate the discovery process.[5][12]

-

Metabolic Liabilities : A potential challenge with the pyrrolidine moiety is its susceptibility to metabolic bio-activation, which can form reactive iminium ions.[8] Medicinal chemists must be vigilant and employ strategies, such as substitution at the alpha-carbon or incorporating electron-withdrawing groups, to block metabolic hotspots and mitigate potential toxicity.

Conclusion

The pyrrolidine ring is unequivocally a privileged and versatile scaffold in medicinal chemistry. Its unique three-dimensional structure, stereochemical complexity, and favorable physicochemical properties provide an exceptional platform for the design of novel therapeutics. From the foundational ACE inhibitors to modern antiviral and anticancer agents, pyrrolidine derivatives have consistently proven their value. A deep understanding of the synthetic strategies used to access these molecules, combined with rigorous structure-activity relationship studies, will ensure that the pyrrolidine scaffold remains a vital component in the drug discovery pipeline for years to come.

References

- Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- Serebryannikova, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Kanduti, D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.

- Valdez-Carrillo, M., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed.

- Tpad, K., et al. (2006). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications.

- Oba, M., et al. (1987). Synthesis of Some Polyhydroxylated Pyrrolidine Derivatives. J-Stage.

- Valdez-Carrillo, M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.

- Zhou, Y., et al. (2018). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH.

- Wang, H., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.

- Wang, H., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. NIH.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Unknown. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

- Unknown. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Unknown Source.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Unknown Source.

- Unknown. (n.d.). The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Unknown Source.

- Unknown. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Unknown. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.

- Yadav, R. K., et al. (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publisher.

- Unknown. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Unknown Source.

- Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants.

Sources

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. iris.unipa.it [iris.unipa.it]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Some Polyhydroxylated Pyrrolidine Derivatives [jstage.jst.go.jp]

- 16. drugs.com [drugs.com]

- 17. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of N-Substituted Pyrrolidine Methanamines: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] This technical guide delves into the pharmacological potential of a specific subclass: N-substituted pyrrolidine methanamines. We will explore their diverse biological activities, elucidate the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif in the discovery of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a cornerstone in pharmaceutical sciences, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs.[3] Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and potency.[3][4] Furthermore, the nitrogen atom imparts basicity and serves as a key point for substitution, with a vast majority of pyrrolidine-containing drugs being substituted at the N-1 position.[3] This N-substitution is a crucial determinant of the molecule's pharmacological profile.

This guide will focus on N-substituted pyrrolidine methanamines, a class of compounds where a methylene group (-CH2-) links the pyrrolidine nitrogen to various substituents. This specific structural feature offers a unique combination of flexibility and constraint, influencing the molecule's interaction with biological targets.

Diverse Pharmacological Activities of N-Substituted Pyrrolidine Methanamines

N-substituted pyrrolidine methanamines have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across multiple therapeutic areas.[1][2]

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of potential anticancer agents, exhibiting anti-proliferative activity against numerous cancer cell lines with potentially lower side effects.[5] The diverse substitution patterns on the pyrrolidine ring allow for the modulation of activity against various cancer-related targets.[5]

Mechanisms of Action:

-

Enzyme Inhibition: Many pyrrolidine-based compounds act as inhibitors of crucial enzymes in cancer progression, such as kinases and histone deacetylases (HDACs).

-

Receptor Antagonism: Certain derivatives function as antagonists for receptors like the chemokine receptor CXCR4, which plays a role in cancer metastasis.[1]

-

Induction of Apoptosis: Spiro-pyrrolidine derivatives, in particular, have been shown to induce programmed cell death in cancer cells.

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the pyrrolidine ring and the N-linked moiety are critical for anticancer potency.[5][6]

-

Hybrid molecules, such as those combining pyrrolidine with scaffolds like oxindole or thiazole, often exhibit enhanced activity.[5]

-

For instance, spiropyrrolidine oxindole derivatives carrying a nitroisoxazole moiety have been identified as novel inhibitors of GPX4/MDM2, suppressing breast cancer cell proliferation.[1]

Data Presentation: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [7] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [7] |

| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [7][8] |

| Pyrrolidine Chalcones | MDA-MB-468 | 25 µg/mL | [7][8] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 | 0.99 ± 0.09 | [1] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: General Anticancer Mechanism of Pyrrolidine Derivatives

Caption: Inhibition of cancer cell targets by pyrrolidine derivatives.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[9] Pyrrolidine derivatives have shown promise as a scaffold for the development of new synthetic molecules with antibacterial and antifungal properties, potentially with minimal side effects.[9][10]

Mechanisms of Action:

-

Enzyme Inhibition: Some pyrrolidine derivatives inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1]

-

Biofilm Disruption: Certain pyrrolidine-2,3-diones have demonstrated the ability to inhibit and eradicate bacterial biofilms, a major challenge in treating chronic infections.[11]

Structure-Activity Relationship (SAR) Insights:

-

The presence of specific substituents, such as halogens or aromatic rings, on the pyrrolidine or the N-linked moiety can significantly enhance antibacterial activity.[12]

-

For example, 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.[1]

-

Pyrrolidine-thiazole derivatives have also exhibited significant antibacterial activity against various bacterial strains.[1]

Data Presentation: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonylamino pyrrolidines | S. aureus | 3.11 | [1] |

| Sulfonylamino pyrrolidines | E. coli | 6.58 | [1] |

| Pyrrolidine-thiazole derivatives | B. cereus | 21.70 ± 0.36 | [1] |

| Pyrrolidine-thiazole derivatives | S. aureus | 30.53 ± 0.42 | [1] |

| Spirooxindole pyrrolidine-linked hybrids | C. albicans | 4 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium overnight.

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and inoculate each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Pyrrolidine Derivatives Targeting Bacterial Enzymes

Caption: Inhibition of bacterial DNA replication by pyrrolidine derivatives.

Antiviral Activity

Several pyrrolidine-containing compounds have been developed as potent antiviral agents, particularly against the hepatitis C virus (HCV) and influenza virus.[13][14] The pyrrolidine scaffold often serves as a key structural element for interacting with viral proteins.

Mechanisms of Action:

-

Enzyme Inhibition: Many antiviral pyrrolidines inhibit viral enzymes essential for replication, such as proteases (e.g., HCV NS3/4A protease) and polymerases.

-

Protein-Protein Interaction Inhibition: Some compounds disrupt the interaction between viral proteins, such as the HCV NS5A protein, which is crucial for viral assembly.[13]

-

Ion Channel Blockade: In the case of influenza A, some spiro[pyrrolidine-2,2'-adamantanes] are thought to interact with the M2 protein ion channel.[15]

Structure-Activity Relationship (SAR) Insights:

-

The stereochemistry of the pyrrolidine ring and its substituents is often critical for antiviral activity.

-

The nature of the N-substituent plays a significant role in determining the potency and selectivity against different viruses.

-

For instance, in a series of spiro[pyrrolidine-2,2'-adamantanes], the position of a methyl group on the pyrrolidine ring was found to be optimal for activity against the H2N2 influenza strain.[15]

Neuroprotective Effects

Pyrrolidine derivatives, particularly pyrrolidin-2-ones, have been investigated for their neuroprotective and nootropic (cognitive-enhancing) effects.[16][17] These compounds show potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[16][18]

Mechanisms of Action:

-

Cholinesterase Inhibition: Some derivatives inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the brain, which is beneficial for cognitive function.[16][18]

-

Modulation of Ion Channels: Certain pyrrolidine derivatives act as sodium channel blockers, which can be neuroprotective in conditions like ischemic stroke.[19]

-

Antioxidant Activity: Some compounds exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage.[2]

Structure-Activity Relationship (SAR) Insights:

-

The specific substitutions on the pyrrolidine ring influence the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.

-

For example, novel pyrrolidine-2-one derivatives have shown effectiveness in reversing cognitive impairment in animal models.[16]

Synthesis of N-Substituted Pyrrolidine Methanamines

The synthesis of N-substituted pyrrolidine methanamines can be achieved through various synthetic routes. A common and efficient method is the reductive amination of a suitable pyrrolidine derivative with an aldehyde or ketone.

General Synthetic Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve the starting pyrrolidine derivative in a suitable solvent (e.g., methanol, dichloromethane).

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone to the solution.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the excess reducing agent with water or a mild acid. Extract the product with an organic solvent.

-

Purification: Purify the crude product using column chromatography or recrystallization.

Visualization: General Synthesis of N-Substituted Pyrrolidine Methanamines

Caption: Reductive amination for synthesizing N-substituted pyrrolidine methanamines.

Future Perspectives and Conclusion